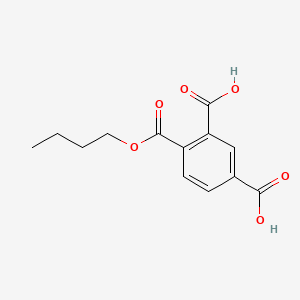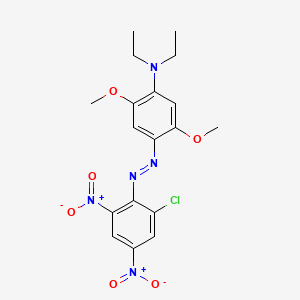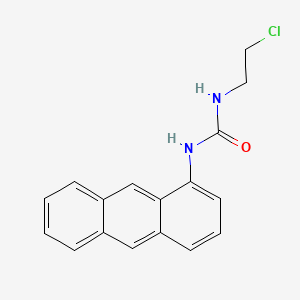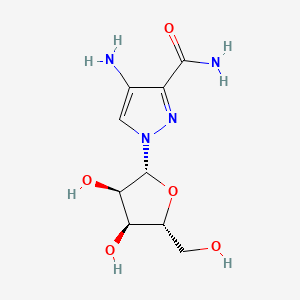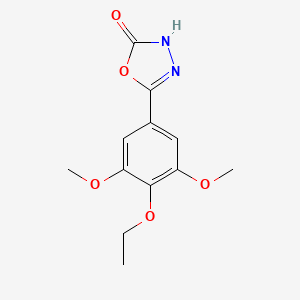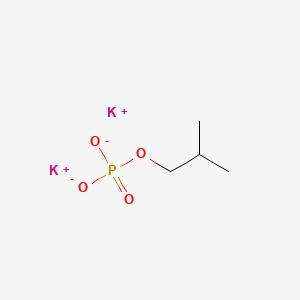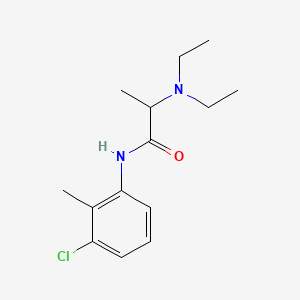
Glycerol 3-oxododecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycerol 3-oxododecanoate: is an organic compound that belongs to the class of medium-chain keto acids and derivatives It is characterized by a glycerol backbone esterified with 3-oxododecanoic acid
准备方法
Synthetic Routes and Reaction Conditions: Glycerol 3-oxododecanoate can be synthesized through esterification reactions involving glycerol and 3-oxododecanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions: Glycerol 3-oxododecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming glycerol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydroxyl derivatives of glycerol.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Glycerol 3-oxododecanoate is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases. It is also used in the study of enzyme-catalyzed reactions and the development of biosensors.
Medicine: The compound has potential applications in drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. It is also being investigated for its antimicrobial properties and potential use in treating infections.
Industry: this compound is used in the production of biodegradable polymers and surfactants. Its unique chemical properties make it suitable for use in environmentally friendly products and processes.
作用机制
The mechanism of action of glycerol 3-oxododecanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes such as glycerol dehydratase, leading to the formation of intermediate metabolites that participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular processes such as energy production and signal transduction.
相似化合物的比较
3-Oxododecanoic acid: Shares the keto group and medium-chain length but lacks the glycerol backbone.
Glycerol 3-oxooctanoate: Similar structure with a shorter carbon chain.
Glycerol 3-oxodecanoate: Similar structure with a slightly shorter carbon chain.
Uniqueness: Glycerol 3-oxododecanoate is unique due to its specific combination of a glycerol backbone and a medium-chain keto acid. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to undergo diverse chemical reactions and form stable complexes with other molecules further enhances its versatility and potential for innovation.
属性
CAS 编号 |
128362-26-5 |
|---|---|
分子式 |
C15H30O6 |
分子量 |
306.39 g/mol |
IUPAC 名称 |
3-oxododecanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C12H22O3.C3H8O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15;4-1-3(6)2-5/h2-10H2,1H3,(H,14,15);3-6H,1-2H2 |
InChI 键 |
CVKKYCUFKRXUJN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)CC(=O)O.C(C(CO)O)O |
物理描述 |
solid fatty flakes with essentially no odour |
溶解度 |
insoluble in water; soluble in oils |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



